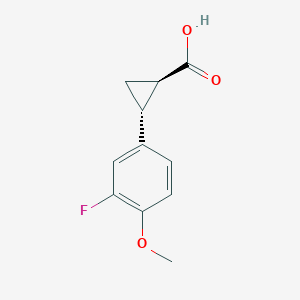![molecular formula C20H14O4 B3069765 (E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid CAS No. 341556-86-3](/img/structure/B3069765.png)
(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid
Vue d'ensemble
Description
The compound is an anthracene derivative. Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) of formula C14H10, consisting of three fused benzene rings . It is a component of coal tar . Anthracene is used in the production of the red dye alizarin and other dyes . Anthracene is colorless but exhibits a blue (400–500 nm peak) fluorescence under ultraviolet radiation .
Molecular Structure Analysis
Anthracene molecules have been found to have unique interactions due to their planar structure . They can participate in pi-stacking interactions, which can lead to interesting properties such as fluorescence .Chemical Reactions Analysis
Anthracene can undergo a variety of reactions including oxidation, reduction, halogenation, and others . The specific reactivity of “(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid” would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives can vary widely depending on the specific functional groups present in the molecule. In general, they tend to be stable, solid compounds at room temperature .Applications De Recherche Scientifique
Biological Imaging in the NIR-II Window
This compound has been used to develop novel donor–acceptor–donor type second near-infrared AIE fluorophores for bioimaging . These fluorophores exhibit good photostability and have been successfully used in mouse ear vessel imaging with high resolution .
Efficient and Long-term Bioimaging
Fluorescent nanoparticles based on 9,10-distyrylanthracene (DSA) derivatives of this compound have been prepared using an ultrasound aided nanoprecipitation method . These nanoparticles exhibit intense fluorescence emission, good anti-photobleaching properties, as well as excellent stability and biocompatibility . They have potential to be used for efficient and noninvasive long-term bioimaging .
Organic Light-Emitting Diodes (OLEDs)
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives of this compound have been designed and synthesized as blue fluorescent emissive materials . These materials have been used in the development of efficient blue fluorescent organic light-emitting diodes .
Mécanisme D'action
Target of Action
Anthracene derivatives have been commonly utilized in the construction of coordination complexes .
Mode of Action
The compound exhibits radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that the compound interacts with its targets by generating stable radicals, which is important in the field of optical switching, displays, and other devices .
Biochemical Pathways
The photodimerization of the anthracene ligand has been studied extensively as it is prone to intermolecular [4+4] cycloaddition reactions after uv light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations .
Pharmacokinetics
Anthracene derivatives have been used in biological imaging, suggesting potential bioavailability .
Result of Action
The compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This indicates that the compound’s action results in the generation of stable radicals, which can be used in optical switching, displays, and other devices .
Action Environment
Environmental factors such as light exposure can influence the compound’s action, efficacy, and stability. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-12H,(H,21,22)(H,23,24)/b11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKGPCTYCXLD-WGDLNXRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC(=O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C(=O)O)C=CC=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-3,3'-(Anthracene-9,10-diyl)diacrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





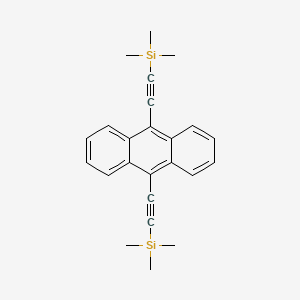
![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)
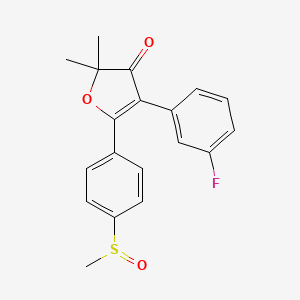

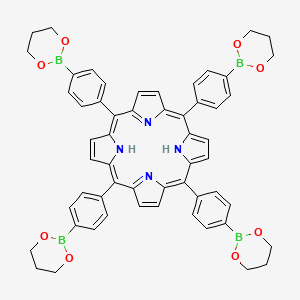
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)

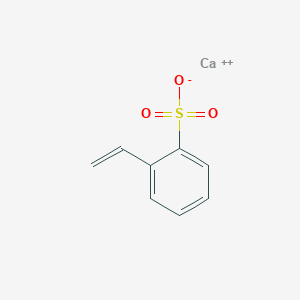
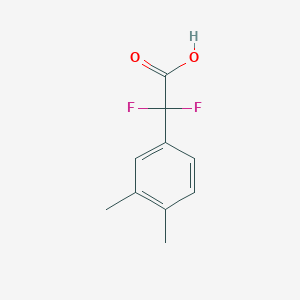

![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)
